2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7F3O |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4,12H,5H2 |
InChI Key |
VQSBILACWIQXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CO)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Difluoro 2 3 Fluorophenyl Ethan 1 Ol
Established Synthetic Routes and Mechanistic Considerations
Traditional approaches to the synthesis of 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol and its analogs often rely on well-established organometallic reactions and reductions of carbonyl precursors. These methods, while foundational, provide a basis for understanding the chemical reactivity of fluorinated synthons.
Grignard Reagent Approaches to Difluoroalcohol Synthesis
Grignard reagents are powerful carbon nucleophiles widely employed for the formation of carbon-carbon bonds. A plausible and established route to this compound involves the reaction of a Grignard reagent derived from a 3-fluorophenyl halide with an appropriate electrophilic two-carbon building block containing the difluoromethyl group. A common precursor is an ester of difluoroacetic acid, such as ethyl 2,2-difluoroacetate.
The reaction mechanism proceeds via the nucleophilic addition of the 3-fluorophenylmagnesium bromide to the electrophilic carbonyl carbon of the difluoroacetate (B1230586) ester. This initially forms a tetrahedral intermediate. Typically, the reaction of a Grignard reagent with an ester leads to a double addition, resulting in a tertiary alcohol. However, the strong electron-withdrawing effect of the two fluorine atoms destabilizes the resulting ketone intermediate, making the mono-addition product, 2,2-difluoro-1-(3-fluorophenyl)ethan-1-one, more accessible, especially at low temperatures. Subsequent reduction of this ketone intermediate yields the desired this compound. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to favor the formation of the ketone and prevent over-addition. For instance, conducting the reaction at cryogenic temperatures (e.g., -40°C or lower) can effectively halt the reaction at the ketone stage. researchgate.net
Table 1: Plausible Grignard-based Synthesis of this compound
| Step | Reactants | Reagents | Product | Key Considerations |
|---|---|---|---|---|
| 1 | 1-Bromo-3-fluorobenzene (B1666201), Magnesium | THF (solvent) | 3-Fluorophenylmagnesium bromide | Anhydrous conditions are essential. |
| 2 | 3-Fluorophenylmagnesium bromide, Ethyl 2,2-difluoroacetate | THF, -40°C | 2,2-Difluoro-1-(3-fluorophenyl)ethan-1-one | Low temperature to favor mono-addition. |
Organolithium Chemistry in the Formation of Fluorinated Alcohols
Similar to Grignard reagents, organolithium reagents are highly reactive nucleophiles that can be employed in the synthesis of fluorinated alcohols. The generation of 3-fluorophenyllithium (B15423450) can be achieved through lithium-halogen exchange from 1-bromo-3-fluorobenzene or by direct deprotonation (ortho-lithiation) if a suitable directing group is present, although the former is more common for this substrate.
The subsequent reaction with an electrophile like ethyl 2,2-difluoroacetate would proceed in a manner analogous to the Grignard reaction. The higher reactivity of organolithium reagents can sometimes make the control of mono-addition more challenging. However, the use of less reactive difluoroacetic acid derivatives, such as a Weinreb amide (N-methoxy-N-methyl-2,2-difluoroacetamide), can effectively prevent double addition and yield the corresponding ketone upon acidic workup. The resulting 2,2-difluoro-1-(3-fluorophenyl)ethan-1-one can then be reduced to the target alcohol.
Transition Metal-Catalyzed Fluorination Strategies Towards Precursors
Transition metal catalysis offers powerful methods for the formation of carbon-fluorine bonds, often with high selectivity. While the direct difluorination of an unactivated methylene (B1212753) group adjacent to an aromatic ring is challenging, transition metal-catalyzed reactions can be instrumental in preparing key precursors. For instance, palladium-catalyzed fluorination of arylboronic acids or their derivatives can be a viable route to introduce fluorine into the aromatic ring of a precursor molecule. organic-chemistry.orgharvard.edunih.govnih.gov
A more direct application in forming the difluoroethyl moiety could involve the palladium-catalyzed fluorination of a suitable vinyl precursor. However, a more common strategy is the use of transition metals to construct the carbon skeleton, followed by a separate fluorination step or the introduction of a difluorinated building block. For example, a palladium-catalyzed cross-coupling reaction could be used to link a 3-fluorophenyl group to a two-carbon unit that is later converted to the difluoroalcohol.
Novel and Emerging Synthetic Approaches
Recent advancements in catalysis have opened new avenues for the synthesis of complex fluorinated molecules with high efficiency and selectivity. These methods are increasingly being applied to the preparation of compounds like this compound.
Chemo- and Regioselective Synthesis via Advanced Catalysis
Modern synthetic chemistry strives for high chemo- and regioselectivity to minimize the need for protecting groups and purification steps. In the context of synthesizing this compound, this could involve the selective fluorination or functionalization of a precursor molecule. For example, recent developments in fluorine chemistry have led to methods for the regioselective fluorination of allenes and other unsaturated systems, which could potentially be adapted to construct the target structure. bohrium.com
Furthermore, enzymatic reactions are gaining prominence for their exceptional selectivity under mild conditions. While not a catalytic C-F bond formation method, enzymes can be used for highly selective transformations on fluorinated substrates.
Asymmetric Synthesis of Enantiopure this compound
The synthesis of single enantiomers of chiral fluorinated compounds is of great interest for pharmaceutical applications. The hydroxyl-bearing carbon in this compound is not a stereocenter. However, the principles of asymmetric synthesis are highly relevant for closely related structures where the ethanol (B145695) backbone is further substituted, creating a chiral center. For the analogous synthesis of chiral β-gem-difluorinated alcohols, asymmetric reduction of the corresponding prochiral ketone, 2,2-difluoro-1-(3-fluorophenyl)ethan-1-one, is a key strategy.
This can be achieved through:
Catalytic Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, with chiral phosphine (B1218219) ligands, are highly effective for the enantioselective hydrogenation of ketones. nih.gov Chiral Frustrated Lewis Pairs (FLPs) have also emerged as a metal-free alternative for the asymmetric hydrogenation of fluorinated olefins, a strategy that could be adapted for related precursors. nih.gov
Biocatalytic Reduction: Enzymes, such as alcohol dehydrogenases (ADHs), offer a green and highly enantioselective method for the reduction of ketones. researchgate.net A wide range of commercially available ADHs can be screened to find an enzyme that reduces 2,2-difluoro-1-(3-fluorophenyl)ethan-1-one to either the (R) or (S) enantiomer of the corresponding alcohol (if a stereocenter were present) with high enantiomeric excess (ee). researchgate.net
Table 2: Representative Enantioselective Reductions of Analogous gem-Difluoroketones
| Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Alcohol Dehydrogenase (E4336) | 3,3-Difluorochroman-4-one | (S)-3,3-Difluorochroman-4-ol | >99% | researchgate.net |
| Rh-catalyst with chiral ligand | Various α,α-difluoroketones | Chiral α,α-difluoroalcohols | Generally high | N/A |
Green Chemistry Principles in the Synthesis of Fluorinated Alcohols
Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. The synthesis of fluorinated alcohols can be made more environmentally benign through several key strategies:
Use of Safer Reagents and Solvents: Traditional fluorinating reagents can be hazardous. The development and use of safer alternatives is a core principle of green chemistry. For instance, moving away from highly toxic reagents to more manageable ones is crucial. sciencedaily.comeurekalert.org In the context of synthesizing the precursor ketone, greener methods for gem-difluorination would be advantageous. Similarly, the use of water as a solvent in enzymatic reductions, as demonstrated for other gem-difluorinated ketones, aligns perfectly with green chemistry principles by replacing volatile organic solvents. researchgate.net
Catalysis: The use of catalysts, particularly biocatalysts like enzymes, is a cornerstone of green chemistry. Enzymes operate under mild conditions (ambient temperature and pressure) and in aqueous media, reducing energy consumption and the need for harsh reagents. researchgate.net The high selectivity of enzymes also minimizes the formation of byproducts, simplifying purification and reducing waste. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. While not always fully achievable, careful selection of reactions can improve atom economy.
Waste Reduction: The generation of non-toxic and easily disposable byproducts is another important consideration. For example, a recently developed green synthesis for sulfonyl fluorides produces only sodium and potassium salts as byproducts, which have minimal environmental impact. sciencedaily.comeurekalert.org Similar considerations in the synthesis of fluorinated alcohols would involve choosing reagents that lead to benign side products.
A hypothetical green synthesis of this compound could involve the enzymatic reduction of 2,2-difluoro-1-(3-fluorophenyl)ethanone (B7976819) in an aqueous medium, as outlined in the table below.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Catalysis | Use of an alcohol dehydrogenase for the stereoselective reduction of the ketone precursor. |
| Safer Solvents | Performing the enzymatic reduction in water. |
| Energy Efficiency | Conducting the reaction at or near room temperature. |
| Waste Prevention | High selectivity of the enzyme minimizes byproduct formation. |
Optimization of Reaction Conditions and Yield Enhancement Studies
The optimization of reaction conditions is critical for maximizing the yield and purity of the target product while minimizing reaction times and energy consumption. For the synthesis of this compound via the reduction of its ketone precursor, several parameters would need to be systematically varied.
Key Parameters for Optimization in a Biocatalytic Reduction:
Enzyme Selection: Screening a library of alcohol dehydrogenases would be the first step to identify the most efficient and stereoselective enzyme for the reduction of 2,2-difluoro-1-(3-fluorophenyl)ethanone. researchgate.net
pH and Buffer System: The activity and stability of enzymes are highly dependent on the pH of the reaction medium. Optimizing the pH and the buffer composition is crucial for achieving high conversion rates.
Temperature: While enzymes generally operate at mild temperatures, there is an optimal temperature for each enzyme that balances activity and stability.
Co-factor Regeneration: Many enzymatic reductions require a co-factor such as NADH or NADPH. An efficient in-situ co-factor regeneration system is necessary for a cost-effective process.
Substrate and Co-factor Concentration: The concentrations of the ketone substrate and the co-factor need to be optimized to ensure maximum reaction velocity without causing substrate or product inhibition.
The following interactive table illustrates a hypothetical optimization study for the enzymatic reduction of 2,2-difluoro-1-(3-fluorophenyl)ethanone.
| Entry | Enzyme | pH | Temperature (°C) | Co-factor System | Conversion (%) |
| 1 | ADH-A | 7.0 | 30 | GDH/Glucose | 85 |
| 2 | ADH-B | 7.0 | 30 | GDH/Glucose | 92 |
| 3 | ADH-B | 6.5 | 30 | GDH/Glucose | 88 |
| 4 | ADH-B | 7.5 | 30 | GDH/Glucose | 95 |
| 5 | ADH-B | 7.5 | 35 | GDH/Glucose | 93 |
| 6 | ADH-B | 7.5 | 25 | GDH/Glucose | 97 |
This is a hypothetical data table for illustrative purposes.
For non-biocatalytic routes, such as those involving the hydrofunctionalization of a gem-difluoroalkene, optimization would focus on parameters like the choice of catalyst (if any), solvent, temperature, and the nature of the hydride source. scielo.br
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.in It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections". ias.ac.in
A plausible retrosynthetic analysis for this compound is as follows:
Target Molecule: this compound
Disconnection 1: C-O Bond (Functional Group Interconversion)
The primary alcohol functional group can be obtained from the reduction of a corresponding aldehyde or carboxylic acid derivative. In this case, a more direct precursor is the corresponding ketone, 2,2-difluoro-1-(3-fluorophenyl)ethanone. This simplifies the carbon skeleton construction.
Retron: Alcohol from Ketone
Precursor 1: 2,2-difluoro-1-(3-fluorophenyl)ethanone
Disconnection 2: C-C Bond Formation
The bond between the carbonyl carbon and the difluoromethyl group can be disconnected. This leads to two synthons: a 3-fluorophenyl acyl cation and a difluoromethyl anion.
Retron: Acyl Halide and Organometallic Reagent
Synthetic Equivalents: 3-fluorobenzoyl chloride and a difluoromethyl organometallic reagent (e.g., difluoromethyl lithium, which is often generated in situ).
Alternatively, a more practical approach would be to construct the gem-difluoro ketone from a precursor that already contains the aryl group. A common method is the fluorination of a β-keto ester or a 1,3-diketone followed by hydrolysis and decarboxylation, or the direct fluorination of an appropriate enolate.
Alternative Disconnection 2: C-F Bond Formation
Instead of forming the C-C bond, one can consider forming the C-F bonds as the key step. This would involve the fluorination of a suitable precursor, such as 1-(3-fluorophenyl)ethanone, at the α-position.
Retron: gem-Difluorination of a Ketone
Precursor 2: 1-(3-fluorophenyl)ethanone
This leads to a more convergent synthesis starting from a commercially available substituted acetophenone.
Summary of the Retrosynthetic Pathway:
This retrosynthetic analysis suggests that a practical and efficient route to this compound would involve the gem-difluorination of 1-(3-fluorophenyl)ethanone to yield the corresponding α,α-difluoro ketone, followed by a selective reduction to the target alcohol.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise atomic connectivity of the molecule. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.
The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms. The aromatic region is expected to show complex multiplets corresponding to the four protons on the 3-fluorophenyl ring. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) would likely appear as a doublet of triplets, due to coupling with the hydroxyl proton and the two geminal fluorine atoms. The benzylic proton is absent in this structure, and the hydroxyl proton typically presents as a broad singlet, though its multiplicity can vary with solvent and concentration.
The ¹³C NMR spectrum reveals the carbon framework. The 3-fluorophenyl group will display six distinct signals, with their chemical shifts and multiplicities influenced by coupling to fluorine atoms. The carbon atom bearing the two fluorine atoms (CF₂) is expected to appear as a triplet due to one-bond ¹³C-¹⁹F coupling. The methylene carbon (-CH₂OH) will also exhibit coupling, appearing as a triplet due to two-bond ¹³C-¹⁹F coupling.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.ilwikipedia.org The spectrum for this molecule is expected to show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethyl group. These signals provide direct evidence of the fluorine environments within the molecule.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data Predicted chemical shifts (δ) in ppm and coupling constants (J) in Hz.
| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 7.10 - 7.50 | m | - | Ar-H |
| ~3.90 | t | ³JHF ≈ 13 Hz | -CH₂OH | |
| ~2.50 | br s | - | -OH | |
| ¹³C | 162.0 | d | ¹JCF ≈ 245 Hz | Ar C-F |
| 138.0 | t | ²JCF ≈ 25 Hz | Ar C-CF₂ | |
| 130.0 | d | ³JCF ≈ 8 Hz | Ar C-H | |
| 125.0 | d | ⁴JCF ≈ 3 Hz | Ar C-H | |
| 120.0 (t, ¹JCF ≈ 240 Hz) | t | ¹JCF ≈ 240 Hz | -CF₂- | |
| 116.0 | d | ²JCF ≈ 21 Hz | Ar C-H | |
| 114.0 | d | ²JCF ≈ 22 Hz | Ar C-H | |
| 65.0 | t | ²JCF ≈ 23 Hz | -CH₂OH | |
| ¹⁹F | ~ -113 | s | - | Ar-F |
Two-dimensional NMR experiments are critical for confirming the assignments made from 1D spectra and for establishing detailed connectivity.
COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. Key expected correlations include those between the aromatic protons, as well as a correlation between the methylene (-CH₂) protons and the hydroxyl (-OH) proton, confirming their proximity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. youtube.com Expected correlations would definitively link each aromatic proton signal to its corresponding carbon signal, and the methylene proton signal to the -CH₂OH carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is invaluable for piecing together the molecular structure. youtube.com Key correlations would be expected from the methylene protons to the CF₂ carbon and the aromatic carbon at the point of attachment. Correlations from the aromatic protons to neighboring carbons would confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. A NOESY spectrum could show correlations between the methylene protons and the ortho-protons of the phenyl ring, helping to define the rotational conformation around the C-C single bond.
The single bonds in 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol allow for rotation, specifically around the C(Ar)-CF₂ bond and the CF₂-CH₂OH bond. Dynamic NMR studies, involving recording spectra at various temperatures, could be employed to investigate the energetics of these rotational processes. If the rotation is slow enough on the NMR timescale at lower temperatures, distinct signals for different conformers might be observed. By analyzing the coalescence of these signals as the temperature is raised, the free energy of activation (ΔG‡) for the conformational exchange can be calculated, providing quantitative insight into the molecule's flexibility. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with very high accuracy. nih.gov For this compound (molecular formula C₈H₇F₃O), HRMS provides an experimental mass measurement that can be compared to the calculated exact mass.
The calculated exact mass for the neutral molecule is 176.04490 u. In typical ESI (Electrospray Ionization) HRMS, the protonated molecule, [M+H]⁺, is observed.
Calculated Mass for [C₈H₈F₃O]⁺: 177.05272 u
Expected HRMS Result: An experimental measurement within a few parts per million (ppm) of this calculated value (e.g., 177.0525 u) would unequivocally confirm the molecular formula C₈H₇F₃O.
This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org
O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, indicative of hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group are expected in the 2850-2960 cm⁻¹ region.
C=C Aromatic Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range correspond to the carbon-carbon stretching vibrations within the phenyl ring.
C-F Stretches: The most intense bands in the IR spectrum are often the C-F stretching vibrations, which are expected in the 1000-1350 cm⁻¹ region. The presence of multiple strong bands in this area would be a clear indicator of the fluorinated groups.
C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol is expected to produce a strong band in the 1050-1150 cm⁻¹ range.
Table 2: Characteristic Vibrational Frequencies
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | IR | 3200 - 3600 | Strong, Broad |
| Aromatic C-H stretch | IR, Raman | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | IR, Raman | 2850 - 2960 | Medium |
| Aromatic C=C stretch | IR, Raman | 1450 - 1600 | Medium-Weak |
| C-F stretch | IR | 1000 - 1350 | Very Strong |
X-ray Crystallography of this compound Derivatives for Solid-State Structure Determination
While obtaining a suitable single crystal of the parent alcohol for X-ray diffraction can be challenging, analysis of crystalline derivatives provides invaluable, unambiguous information about molecular structure and intermolecular interactions in the solid state.
For example, the crystal structure of a related compound, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, has been determined. nih.gov This derivative crystallizes in the orthorhombic space group P2₁2₁2₁ and its structure reveals key conformational features. The molecular skeleton adopts an anti-conformation, and the crystal packing is dominated by intermolecular O-H···O hydrogen bonds, which link the molecules into polymeric chains. nih.gov
By analogy, a crystalline derivative of this compound would be expected to exhibit similar hydrogen bonding patterns, with the hydroxyl group acting as a hydrogen bond donor to an acceptor atom on an adjacent molecule. The analysis would also provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's preferred solid-state conformation.
Theoretical and Computational Investigations of 2,2 Difluoro 2 3 Fluorophenyl Ethan 1 Ol
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in elucidating the electronic characteristics of molecules, offering insights into their stability, reactivity, and spectroscopic properties. For a molecule like 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol, methods such as Density Functional Theory (DFT) and Ab Initio calculations are instrumental.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net By approximating the electron density, DFT can predict molecular properties with a good balance of accuracy and computational cost.
Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed over the aromatic ring and the C-F bonds of the ethyl group, which can act as electron-accepting sites.
Charge Distribution and Electrostatic Potentials: The presence of highly electronegative fluorine atoms significantly influences the charge distribution within the molecule. The two fluorine atoms on the ethyl group and the one on the phenyl ring will draw electron density towards them, creating partial negative charges (δ-) on the fluorine atoms and partial positive charges (δ+) on the adjacent carbon atoms. This polarization is a key factor in the molecule's intermolecular interactions and reactivity.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored in shades of red) indicate areas prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are susceptible to nucleophilic attack. For this molecule, the MEP would likely show negative potential around the fluorine and oxygen atoms, and positive potential around the hydroxyl hydrogen and the hydrogen atoms of the phenyl ring.
| Calculated Property | Expected Trend for this compound |
|---|---|
| HOMO Energy | Relatively low due to electron-withdrawing fluorine atoms |
| LUMO Energy | Lowered by the presence of fluorine substituents |
| HOMO-LUMO Gap | Moderately large, suggesting good kinetic stability |
| Dipole Moment | Significant, due to the cumulative effect of C-F and C-O bond dipoles |
Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering a higher level of accuracy for energy calculations and thermochemical properties, albeit at a greater computational expense. ucr.edu These methods are particularly useful for obtaining reliable data on heats of formation, bond dissociation energies, and reaction enthalpies.
For this compound, high-level ab initio calculations could provide precise values for its thermodynamic stability. Isodesmic reactions, a computational strategy where the number and types of bonds are conserved on both sides of a hypothetical reaction, can be employed to accurately predict the enthalpy of formation. ucr.edu Such calculations would be crucial for understanding the energetics of potential synthetic routes and decomposition pathways.
| Thermochemical Property | Significance for this compound |
|---|---|
| Standard Enthalpy of Formation (ΔHf°) | Indicates the molecule's thermodynamic stability relative to its constituent elements. |
| Bond Dissociation Energies (BDEs) | Helps in identifying the weakest bonds and potential sites for radical reactions. The C-C bond adjacent to the CF2 group and the O-H bond are of particular interest. |
| Gas-Phase Acidity | The presence of fluorine atoms is expected to increase the acidity of the hydroxyl proton compared to non-fluorinated analogues. |
Conformational Analysis and Intramolecular Interactions
The flexibility of the ethyl chain in this compound allows for multiple conformations, the relative stabilities of which are governed by a delicate balance of steric and electronic effects.
Rotation around the C-C and C-O single bonds leads to various conformers. The rotational barrier is the energy required to interconvert between these conformers. Computational studies on similar molecules, such as fluorinated benzyl (B1604629) alcohols and haloethanes, have shown that the presence of fluorine can significantly alter these barriers. nih.govresearchgate.net
The preferred conformation of this compound will likely be a staggered arrangement to minimize steric hindrance. The orientation of the hydroxyl group relative to the phenyl ring and the difluoromethyl group will be a key determinant of the lowest energy conformer. In the gas phase, intramolecular interactions will play a dominant role, while in solution, solvent effects will also be significant. Polar solvents may stabilize conformers with larger dipole moments.
Intramolecular hydrogen bonding can play a crucial role in stabilizing certain conformations. In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and one of the fluorine atoms on the ethyl group (O-H···F). While fluorine is a weak hydrogen bond acceptor, the proximity of the donor and acceptor in a favorable conformation could lead to a stabilizing interaction. nih.gov
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for predicting reaction mechanisms and elucidating the structures of transient species like transition states. For this compound, several types of reactions could be investigated.
For instance, the dehydration of the alcohol to form a fluorinated styrene (B11656) derivative would be an interesting reaction to study computationally. DFT calculations could be used to map out the potential energy surface for this reaction, identifying the transition state and calculating the activation energy. This would provide insights into the reaction conditions required and the likely stereochemical outcome.
Similarly, the oxidation of the alcohol to the corresponding ketone or carboxylic acid could be modeled. Transition state analysis would reveal the geometry of the activated complex and help in understanding the role of different oxidizing agents. Studies on the fluorination and substitution reactions of benzyl fluoride (B91410) provide a basis for understanding potential transformations at the benzylic position. beilstein-journals.org
The presence of the 3-fluoro substituent on the phenyl ring can also influence the regioselectivity of electrophilic aromatic substitution reactions. Computational modeling can predict the most likely sites of substitution by analyzing the charge distribution and orbital characteristics of the aromatic ring.
Computational Modeling of Key Synthetic Steps and Intermediates
No published research articles or computational studies were identified that specifically model the synthetic steps and intermediates involved in the formation of this compound. General synthetic routes to similar gem-difluoro-β-aryl alcohols, such as the Reformatsky reaction or nucleophilic difluoromethylation of aldehydes, have been described in the chemical literature. However, detailed computational modeling of the reaction mechanisms, transition states, and intermediate stabilities for this particular substrate is not available. Such a study would typically involve methods like Density Functional Theory (DFT) to map out the potential energy surface of the reaction.
Elucidation of Regio- and Stereoselectivity through Energy Profiles and Activation Barriers
The synthesis of this compound from a corresponding ketone or aldehyde precursor would involve the formation of a new stereocenter at the carbinol carbon. A thorough computational investigation would be necessary to elucidate the factors governing the stereoselectivity of this transformation. This would entail calculating the energy profiles and activation barriers for the different possible pathways leading to the various stereoisomers. Factors such as the steric and electronic effects of the 3-fluorophenyl and difluoromethyl groups would be critical in determining the favored transition state geometries. However, no such computational analysis for this compound has been reported.
Solvent Effects on Structure and Reactivity via Continuum Solvation Models
The influence of the solvent is a critical factor in chemical reactions, affecting both reaction rates and selectivities. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are standard computational tools for simulating these effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and their impact on the energies of reactants, intermediates, and transition states.
An analysis of solvent effects on the structure and reactivity of this compound would provide valuable insights, for instance, into its conformational preferences or the mechanism of its formation in different reaction media. Despite the availability of these computational methods, their specific application to study this compound has not been documented in the scientific literature.
Reactivity Profiles and Mechanistic Studies of 2,2 Difluoro 2 3 Fluorophenyl Ethan 1 Ol
Reactions Involving the Hydroxyl Group
The primary alcohol functionality in 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol is a versatile site for a variety of chemical transformations. However, the reactivity of this hydroxyl group is electronically modulated by the adjacent difluoromethyl group.
Esterification and Etherification Reactions: Scope and Limitations
Esterification: The formation of esters from this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. The equilibrium nature of this reaction often requires the removal of water or the use of an excess of one reactant to drive the reaction to completion cerritos.edumasterorganicchemistry.comorganic-chemistry.org.
Another powerful method for esterification is the Mitsunobu reaction, which proceeds under mild conditions and with inversion of configuration if the alcohol is chiral nih.govnih.govmasterorganicchemistry.comlibretexts.org. This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the hydroxyl group for nucleophilic attack by a carboxylic acid nih.govnih.gov.
Scope and Limitations: The electronic effect of the difluoromethyl group may slightly reduce the nucleophilicity of the hydroxyl oxygen, potentially slowing down the rate of acid-catalyzed esterification compared to non-fluorinated analogues. However, these reactions are generally expected to proceed efficiently. The choice of esterification method would depend on the desired product and the presence of other functional groups in the carboxylic acid partner.
| Reaction | Reagents | General Substrate Scope | Key Features |
| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.) | Primary and secondary alcohols | Reversible, requires forcing conditions |
| Mitsunobu Reaction | Carboxylic Acid, PPh₃, DEAD | Primary and secondary alcohols | Mild conditions, inversion of stereochemistry |
Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction masterorganicchemistry.comyoutube.comkhanacademy.orgwikipedia.orglibretexts.org. Strong bases such as sodium hydride (NaH) are typically used to generate the alkoxide.
Scope and Limitations: The Williamson ether synthesis is highly effective for the reaction of alkoxides with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions. The gem-difluoro group is not expected to significantly hinder the formation of the alkoxide or its subsequent nucleophilic attack.
| Reaction | Reagents | General Substrate Scope | Key Features |
| Williamson Ether Synthesis | 1. NaH; 2. R-X (primary alkyl halide) | Primary and secondary alcohols | SN2 mechanism, risk of elimination with hindered halides |
Oxidation and Reduction Pathways of the Alcohol Functionality
Oxidation: The primary alcohol in this compound can be oxidized to the corresponding aldehyde, 2,2-difluoro-2-(3-fluorophenyl)acetaldehyde. Due to the presence of the adjacent difluoromethyl group, further oxidation to the carboxylic acid is less common under standard conditions. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Swern oxidation are well-suited for this transformation, as they are known for their mildness and high selectivity for the oxidation of primary alcohols to aldehydes without over-oxidation reddit.comwikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com.
Mechanism of Swern Oxidation: The Swern oxidation involves the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride to form an electrophilic sulfur species. The alcohol then attacks this species, and subsequent deprotonation by a hindered base like triethylamine (B128534) leads to the formation of the aldehyde, dimethyl sulfide, and carbon dioxide wikipedia.orgyoutube.com.
| Oxidation Method | Reagents | Product | Key Features |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde | Mild conditions, avoids over-oxidation |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Aldehyde | Mild, avoids toxic chromium reagents |
Reduction (Deoxygenation): The removal of the hydroxyl group to yield the corresponding 1,1-difluoro-1-(3-fluorophenyl)ethane is a challenging transformation. Direct reduction of alcohols is often difficult due to the poor leaving group ability of the hydroxide (B78521) ion. However, deoxygenation of benzylic alcohols can be achieved under certain reductive conditions researchgate.netrsc.org. One common strategy involves a two-step process: conversion of the hydroxyl group into a better leaving group (e.g., a tosylate or a thiocarbonyl derivative) followed by reduction researchgate.net. For instance, the Barton-McCombie deoxygenation, which involves the formation of a xanthate ester followed by radical-mediated reduction with tributyltin hydride, is a potential route. The electron-withdrawing nature of the difluoromethyl group may disfavor the formation of a carbocation intermediate, making methods that proceed through radical intermediates more suitable researchgate.net.
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
Direct nucleophilic substitution of the hydroxyl group is generally not feasible due to its poor leaving group ability. Therefore, activation of the hydroxyl group is necessary. A common strategy is to convert the alcohol into a tosylate or mesylate by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine (B92270) ucalgary.canih.govmasterorganicchemistry.comlibretexts.org. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in an SN2 reaction.
Mechanism of SN2 Displacement of a Tosylate: The reaction of 2,2-Difluoro-2-(3-fluorophenyl)ethyl tosylate with a nucleophile (Nu⁻) would proceed via a backside attack on the carbon bearing the tosylate group, leading to inversion of configuration if the carbon were a stereocenter.
This two-step sequence allows for the introduction of a variety of functional groups, such as azides, cyanides, and halides, at the benzylic position. The presence of the electron-withdrawing difluoromethyl group is expected to activate the benzylic carbon towards nucleophilic attack.
| Activation Step | Reagents | Intermediate | Subsequent Reaction | Typical Nucleophiles |
| Tosylation | p-Toluenesulfonyl chloride, Pyridine | Tosylate | SN2 Displacement | N₃⁻, CN⁻, Halides (Cl⁻, Br⁻, I⁻) |
| Mesylation | Methanesulfonyl chloride, Et₃N | Mesylate | SN2 Displacement | R-S⁻, R-O⁻ |
Reactions Involving the Difluoromethyl Group
The difluoromethyl group is generally stable, but the C-F bonds can participate in specific transformations under certain conditions.
Fluorine Atom Exchange and Derivatization Strategies
Fluorine Atom Exchange: Isotopic labeling studies have shown that fluorine atom exchange can occur in benzylic fluorides. For instance, the exchange of ¹⁹F with ¹⁸F has been reported for the synthesis of radiolabeled compounds nih.govrsc.orgresearchgate.net. This process typically requires a source of fluoride (B91410) ions and conditions that can facilitate the substitution, which can be challenging at a C-F bond. The mechanism of such an exchange would likely involve a nucleophilic substitution pathway, which is generally difficult for C(sp³)-F bonds due to the high bond strength.
Derivatization Strategies: While direct derivatization of the difluoromethyl group is not common, it can be a precursor to other functionalities. For example, under strongly basic conditions, deprotonation of the C-H bond of the difluoromethyl group could potentially occur, although this is a high-energy process. The resulting carbanion could then, in principle, react with electrophiles. However, such reactions are not widely reported for simple difluoromethyl arenes.
Interactions with Organometallic Reagents and Subsequent Transformations
The reaction of this compound with organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) is expected to proceed primarily via two pathways. The acidic proton of the hydroxyl group will be readily abstracted by these strongly basic reagents in an acid-base reaction nih.govtaylorandfrancis.com.
Once the alcohol is deprotonated to form the alkoxide, further reaction would depend on the nature of the organometallic reagent and the reaction conditions. If the initial alcohol were to be first oxidized to the corresponding aldehyde, 2,2-difluoro-2-(3-fluorophenyl)acetaldehyde, then organometallic reagents would readily add to the carbonyl group to form a secondary alcohol masterorganicchemistry.comlibretexts.orgdalalinstitute.com.
Reaction with Fluorinated Carbonyls: Studies on the reaction of Grignard reagents with fluorinated carbonyl compounds have shown that both addition and reduction of the carbonyl group can occur researchgate.netacs.org. The presence of the electron-withdrawing fluorine atoms makes the carbonyl carbon highly electrophilic, favoring nucleophilic addition. However, if the Grignard reagent is bulky, it may act as a hydride donor, leading to the reduction of the carbonyl to an alcohol.
| Organometallic Reagent | Initial Reaction with Alcohol | Reaction with Corresponding Aldehyde | Potential Side Reactions |
| Grignard Reagent (RMgX) | Deprotonation (Acid-Base) | Nucleophilic Addition | Reduction of carbonyl |
| Organolithium Reagent (RLi) | Deprotonation (Acid-Base) | Nucleophilic Addition | --- |
Reactions Involving the Fluorophenyl Moiety
The reactivity of the 3-fluorophenyl group in this compound is primarily dictated by the electronic effects of its two substituents: the fluorine atom and the 2,2-difluoro-1-hydroxyethyl [-C(F)₂CH₂OH] group. The fluorine atom is an electronegative, weakly deactivating group that directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pairs. csbsju.eduorganicchemistrytutor.com Conversely, the 2,2-difluoro-1-hydroxyethyl group exerts a strong electron-withdrawing inductive effect (-I) due to the two fluorine atoms on the benzylic carbon, making it a deactivating and meta-directing group. quizlet.com The interplay of these competing effects governs the regioselectivity of reactions at the aromatic ring.
Electrophilic aromatic substitution (SEAr) on the 3-fluorophenyl ring of the title compound is expected to be sluggish due to the presence of two deactivating groups. csbsju.eduquizlet.com The regiochemical outcome will be determined by the directing influence of both the fluorine atom and the -C(F)₂CH₂OH side chain.
The fluorine at the C3 position directs incoming electrophiles to the C2, C4, and C6 positions (ortho and para to the fluorine). The -C(F)₂CH₂OH group at C1 directs electrophiles to the C3 and C5 positions (meta to the side chain). The positions on the ring are therefore subject to competing influences:
C2: Activated by fluorine (ortho), deactivated by the side chain.
C4: Activated by fluorine (para), deactivated by the side chain.
C5: Deactivated by fluorine (meta), activated by the side chain (meta direction).
C6: Activated by fluorine (ortho), deactivated by the side chain.
Therefore, a mixture of products is expected, with the precise ratio depending on the specific electrophile and reaction conditions. masterorganicchemistry.com The most probable sites for electrophilic attack are C4 and C6, influenced by the ortho, para-directing fluorine, and C5, influenced by the meta-directing side chain.
| Position of Substitution | Influence of C3-Fluorine | Influence of C1-Side Chain [-C(F)₂CH₂OH] | Predicted Outcome |
|---|---|---|---|
| C2 | Activating (ortho) | Deactivating (ortho) | Minor product (steric hindrance) |
| C4 | Activating (para) | Deactivating (meta) | Potential major product |
| C5 | Deactivating (meta) | Activating (meta) | Potential product |
| C6 | Activating (ortho) | Deactivating (para) | Potential major product |
The carbon-fluorine bond is the strongest single bond to carbon, making aryl fluorides generally unreactive in traditional palladium-catalyzed cross-coupling reactions. acs.orgnih.gov However, the C-F bond can be activated for oxidative addition to a low-valent metal center if the aromatic ring is substituted with strong electron-withdrawing groups. acs.orgacs.orgnih.gov The -C(F)₂CH₂OH group on this compound is electron-withdrawing and should provide the necessary activation for the C3-F bond to participate in cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron species. For an activated aryl fluoride like the title compound, a Suzuki-Miyaura coupling could be feasible using a palladium catalyst with electron-rich, bulky phosphine (B1218219) ligands and a suitable base. acs.orgorganic-chemistry.orgyoutube.com The reaction typically requires a base to activate the boronic acid. organic-chemistry.org
Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin compound. acs.orgthieme-connect.com Palladium(0) catalysts, such as Pd(PPh₃)₄, have been shown to effectively catalyze the Stille coupling of electron-deficient aryl fluorides with organotin reagents in polar aprotic solvents like DMF. acs.orgacs.orgnih.gov
Negishi Coupling: This reaction couples an organic halide with an organozinc compound and is catalyzed by nickel or palladium complexes. wikipedia.org The Negishi coupling is known for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms. wikipedia.org For the title compound, a palladium- or nickel-based catalyst would be required to facilitate the coupling between the activated C-F bond and an organozinc reagent. wikipedia.orgresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnih.govlibretexts.org The reaction is highly dependent on the choice of ligand and base. wikipedia.orgresearchgate.net Given the electron-deficient nature of the aryl fluoride, a Buchwald-Hartwig amination should be possible, likely requiring a palladium catalyst with a specialized bulky, electron-rich phosphine ligand and a strong base. acs.orgnih.gov
| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Typical Base/Solvent |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(OAc)₂ or Pd₂(dba)₃ with ligands like P(t-Bu)₃, PCy₃, or SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ in Dioxane/H₂O, Toluene, or DMF |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Often base-free; DMF, Toluene, or THF |
| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(acac)₂, or PdCl₂(dppf) | Base-free; THF, DMF, or Dioxane |
| Buchwald-Hartwig | R₂NH | Pd(OAc)₂ or Pd₂(dba)₃ with ligands like BINAP, XPhos, or RuPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ in Toluene or Dioxane |
Stereochemical Aspects of Reactions
This section considers the stereochemical outcomes of reactions involving an enantiomerically pure form of this compound, where the carbinol carbon is a defined stereocenter.
Reactions at the chiral carbinol center, such as nucleophilic substitution, can proceed with either retention or inversion of configuration, depending on the mechanism. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group (e.g., tosylate, mesylate, or halide).
Inversion of Configuration: A direct Sₙ2 reaction at the carbinol carbon by a nucleophile will proceed with a complete inversion of the stereochemical configuration. This is the expected outcome for primary alcohols under conditions that favor a bimolecular pathway.
Asymmetric induction describes how a chiral center in a molecule influences the stereochemical outcome of a reaction at a different, prochiral center. wikipedia.org In a chiral, non-racemic molecule of this compound, the existing stereocenter at the benzylic position can direct the stereoselective formation of a new stereocenter.
For example, if the primary alcohol is oxidized to an aldehyde, the resulting prochiral carbonyl group is adjacent to the chiral difluoromethyl carbinol center. The addition of a nucleophile (e.g., a Grignard or organolithium reagent) to this aldehyde would likely be diastereoselective. According to established models of asymmetric induction like Cram's rule or the Felkin-Anh model, the nucleophile will preferentially attack from the less sterically hindered face of the carbonyl, leading to the formation of one diastereomer in excess. wikipedia.org The presence of the electronegative fluorine atoms can influence the preferred conformation of the transition state, thereby affecting the degree and sense of diastereoselectivity. nih.gov
The synthesis of complex fluorinated molecules often relies on such diastereoselective transformations to control the relative stereochemistry of multiple chiral centers. nih.govnih.gov
| Transformation | Reaction Type | Stereochemical Principle | Expected Outcome |
|---|---|---|---|
| Nucleophilic substitution at C1 (after activation) | Sₙ2 | Walden Inversion | Inversion of configuration |
| Nucleophilic substitution at C1 (after activation) | Double Sₙ2 (with NGP*) | Double Inversion | Retention of configuration |
| Addition of nucleophile to C1-aldehyde derivative | Nucleophilic Addition | Asymmetric Induction (e.g., Felkin-Anh model) | Formation of one diastereomer in excess |
*NGP: Neighboring Group Participation
Applications of 2,2 Difluoro 2 3 Fluorophenyl Ethan 1 Ol in Advanced Organic Synthesis
Building Block for Complex Fluorinated Organic Architectures
There is no available literature demonstrating the use of 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol as a foundational element in the synthesis of more complex fluorinated molecules.
Synthesis of Fluorinated Heterocycles (e.g., Pyrroles, Pyridines, Furans, Imidazoles)
No studies have been found that report the utilization of This compound as a precursor or reactant in the formation of fluorinated pyrroles, pyridines, furans, imidazoles, or other related heterocyclic systems.
Precursor for Fluorinated Chiral Auxiliaries and Ligands in Asymmetric Catalysis
There is no documented evidence of This compound serving as a starting material for the synthesis of fluorinated chiral auxiliaries or ligands intended for use in asymmetric catalysis.
Role in the Construction of Specialty Materials Precursors (e.g., monomers for fluoropolymers)
No research has been published that describes the application of This compound as a monomer or precursor for the synthesis of fluoropolymers or other specialty materials.
Utilization in Cascade, Multicomponent, and Domino Reactions
A thorough search of the chemical literature revealed no examples of This compound being employed as a substrate or reagent in cascade, multicomponent, or domino reactions.
Design and Synthesis of Advanced Probes for Chemical Biology Research (non-clinical applications)
There are no reports in the literature of This compound being used in the design or synthesis of advanced probes for non-clinical chemical biology research.
Synthesis and Characterization of Analogues and Derivatives of 2,2 Difluoro 2 3 Fluorophenyl Ethan 1 Ol
Structural Modifications at the Phenyl Ring
Modifications to the phenyl ring are primarily achieved by utilizing appropriately substituted starting materials in the synthesis of the core structure. The electronic properties of these substituents can significantly influence the reactivity of the molecule.
Variation of Fluorine Substitution Pattern (e.g., ortho-, meta-, para-difluoroaryl)
Table 1: Phenyl Ring Fluorine Substitution Analogues
| Compound Name | Substitution Pattern | Typical Precursor |
|---|---|---|
| 2,2-Difluoro-2-(2-fluorophenyl)ethan-1-ol | ortho | 2-Fluorobenzaldehyde |
| 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol | para | 4-Fluorobenzaldehyde |
| 2,2-Difluoro-2-(2,4-difluorophenyl)ethan-1-ol | ortho, para | 2,4-Difluorobenzaldehyde |
| 2,2-Difluoro-2-(3,5-difluorophenyl)ethan-1-ol | meta, meta | 3,5-Difluorobenzaldehyde |
Introduction of Other Substituents (e.g., Alkyl, Halogen, Nitro, Cyano, Carbonyl) and their Influence on Reactivity
The introduction of various other substituents on the phenyl ring can be accomplished by starting with the appropriately substituted benzaldehyde (B42025) or acetophenone. The nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in the reactivity of the aromatic ring during electrophilic aromatic substitution reactions. youtube.comyoutube.com
Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., methyl, isopropyl) and alkoxy groups are considered activating groups. youtube.com They increase the electron density of the phenyl ring, making it more susceptible to electrophilic attack. These groups typically direct incoming electrophiles to the ortho and para positions. youtube.commasterorganicchemistry.com
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (NO₂), cyano (CN), and carbonyl groups (e.g., ketones, esters) are deactivating groups. They decrease the electron density of the ring, making electrophilic substitution more difficult. These groups generally direct incoming electrophiles to the meta position. masterorganicchemistry.com Halogens, like chlorine and bromine, are an exception; they are deactivating yet direct ortho and para. youtube.com
The electronic influence of these substituents also affects the acidity of the hydroxyl proton and the reactivity of the benzylic position. For example, strong electron-withdrawing groups can increase the acidity of the alcohol.
Table 2: Influence of Phenyl Ring Substituents on Reactivity
| Substituent (R) | Example Compound Name | Electronic Effect | Influence on Aromatic Ring Reactivity |
|---|---|---|---|
| -CH₃ (Methyl) | 2,2-Difluoro-2-(3-fluoro-4-methylphenyl)ethan-1-ol | Electron-Donating (Activating) | Increases rate of electrophilic substitution (ortho/para directing) |
| -Cl (Chloro) | 2,2-Difluoro-2-(4-chloro-3-fluorophenyl)ethan-1-ol | Electron-Withdrawing (Deactivating) | Decreases rate of electrophilic substitution (ortho/para directing) |
| -NO₂ (Nitro) | 2,2-Difluoro-2-(3-fluoro-5-nitrophenyl)ethan-1-ol | Strongly Electron-Withdrawing (Deactivating) | Strongly decreases rate of electrophilic substitution (meta directing) |
| -CN (Cyano) | 4-(1,1-Difluoro-2-hydroxyethyl)-2-fluorobenzonitrile | Strongly Electron-Withdrawing (Deactivating) | Strongly decreases rate of electrophilic substitution (meta directing) |
Modifications at the Difluoroethyl Moiety
The difluoroethyl portion of the molecule offers several sites for structural modification, including extending the carbon chain or introducing new functional groups.
Homologation and Chain Extension Strategies
Chain extension transforms the ethan-1-ol into longer-chain analogues like propan-1-ol or butan-1-ol derivatives. A common strategy involves converting the primary alcohol into a good leaving group (e.g., a tosylate or halide) and then reacting it with a nucleophile that adds carbon atoms, such as cyanide. The resulting nitrile can then be hydrolyzed and reduced to extend the chain by one carbon. Another approach is the oxidation of the alcohol to an aldehyde, followed by a Wittig reaction to add a carbon-carbon double bond, which can then be hydrogenated. The use of fluoroalcohols as chain extenders in polymer synthesis suggests their utility in building larger molecular architectures. mdpi.comresearchgate.net
Introduction of Additional Functional Groups (e.g., Carbonyls, Alkenes)
The primary alcohol group is a versatile handle for introducing other functionalities. psu.edu
Carbonyls: Controlled oxidation of the primary alcohol can yield the corresponding aldehyde, 2,2-difluoro-2-(3-fluorophenyl)acetaldehyde. More vigorous oxidation conditions can produce the carboxylic acid, 2,2-difluoro-2-(3-fluorophenyl)acetic acid. libretexts.org These carbonyl compounds are valuable intermediates for further synthetic transformations. savemyexams.com
Alkenes: An alkene functionality can be introduced through the dehydration of the alcohol, typically by heating with a strong acid like sulfuric or phosphoric acid. libretexts.org This would yield 1,1-difluoro-1-(3-fluorophenyl)ethene. Alternatively, converting the alcohol to an aldehyde allows for the formation of various alkenes via olefination reactions, such as the Wittig reaction. The synthesis of gem-difluoro olefins is a significant area of research due to their utility as bioisosteres of carbonyl groups. nih.gov
Stereoisomers and Enantiomeric Derivatives
The carbon atom bearing the hydroxyl group in 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R) and (S). The synthesis of enantiomerically pure or enriched forms is of significant interest.
The primary method for obtaining chiral derivatives is the asymmetric reduction of a prochiral ketone precursor, such as 2,2-difluoro-1-(3-fluorophenyl)ethanone (B7976819). This can be achieved using various catalytic systems:
Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), can reduce ketones with high stereoselectivity to produce either the (R) or (S) alcohol. nih.govresearchgate.net
Chiral Catalysts: Transition metal complexes with chiral ligands (e.g., chiral amino alcohols) can catalyze the hydrogenation or transfer hydrogenation of the ketone to yield a specific enantiomer. rsc.org
The development of methods for the enantioselective synthesis of chiral fluorinated compounds is a challenging but important field in organic chemistry. nih.govnih.govresearchgate.net For example, the asymmetric reduction of 2-haloacetophenones to produce optically active 2-halo-1-arylethanols is a well-established strategy that can be adapted for difluorinated analogues. nih.gov
Table 3: Stereoisomers and Enantioselective Synthesis
| Stereoisomer | Configuration | Potential Synthetic Approach | Key Reagent/Catalyst Type |
|---|---|---|---|
| (R)-2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol | R | Asymmetric reduction of 2,2-difluoro-1-(3-fluorophenyl)ethanone | (S)-configured chiral catalyst or specific alcohol dehydrogenase |
| (S)-2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol | S | Asymmetric reduction of 2,2-difluoro-1-(3-fluorophenyl)ethanone | (R)-configured chiral catalyst or specific alcohol dehydrogenase |
Enantioselective Synthesis and Resolution Strategies (e.g., Enzymatic, Chiral Chromatography)
The synthesis of a single enantiomer of a chiral compound like this compound can be approached in two primary ways: asymmetric synthesis, which creates a specific enantiomer directly, or the synthesis of a racemic mixture followed by chiral resolution.
Enzymatic Resolution: This technique utilizes enzymes as biocatalysts to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases are commonly used for the resolution of alcohols through enantioselective acylation or deacylation. For a racemic mixture of this compound, a lipase (B570770) could, for example, selectively acylate the (R)-enantiomer to form an ester, leaving the (S)-enantiomer unreacted. The resulting mixture of the (S)-alcohol and the (R)-ester can then be separated using standard chromatographic techniques. The choice of enzyme, acyl donor, and solvent are critical parameters that would need to be optimized to achieve high enantioselectivity and yield.
Chiral Chromatography: Chiral chromatography is a powerful analytical and preparative technique used to separate enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common method, employing a chiral stationary phase (CSP). scirp.org These CSPs create a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and, thus, separation. scirp.org For the separation of this compound, various CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), could be screened to find the optimal separation conditions. nih.gov The mobile phase composition, typically a mixture of solvents like hexane (B92381) and isopropanol, would also be optimized to achieve the best resolution between the enantiomers. nih.gov
A search of scientific and patent literature did not yield specific, documented examples of the enantioselective synthesis or resolution of this compound.
Chiroptical Properties (e.g., Optical Rotation, Circular Dichroism Spectroscopy) and Their Correlation with Absolute Configuration
Chiroptical properties are essential for characterizing chiral molecules, providing information about their three-dimensional structure.
Optical Rotation: Optical rotation is the rotation of the plane of linearly polarized light by a chiral substance. masterorganicchemistry.com It is measured using a polarimeter, and the specific rotation [α] is a characteristic property of a chiral compound. masterorganicchemistry.com The value depends on the temperature, the wavelength of light used (typically the sodium D-line at 589 nm), the concentration of the sample, and the solvent. masterorganicchemistry.comacs.org For a pair of enantiomers, the specific rotation will have the same magnitude but opposite signs (e.g., +20° for the (R)-enantiomer and -20° for the (S)-enantiomer). masterorganicchemistry.com Theoretical calculations, often using time-dependent density functional theory (TDDFT), can be employed to predict the optical rotation of a specific enantiomer, which can then be compared with experimental data to help assign the absolute configuration. acs.orgresearchgate.netepa.gov
Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org A CD spectrum plots this difference in absorption against wavelength. Enantiomers will produce mirror-image CD spectra. nih.gov The resulting signal, often referred to as a Cotton effect, is very sensitive to the molecule's spatial arrangement. rsc.org This technique is particularly useful for determining the absolute configuration of chiral molecules by comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations. nih.gov Gas-phase CD spectroscopy can even distinguish between different conformers of a chiral molecule. nih.gov
Specific experimental data for the optical rotation or circular dichroism spectrum of this compound were not found in the reviewed literature. The determination of its chiroptical properties would require experimental measurement on the separated enantiomers.
Emerging Research Directions and Future Perspectives on 2,2 Difluoro 2 3 Fluorophenyl Ethan 1 Ol
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol synthesis into flow chemistry and automated platforms presents a significant avenue for future research. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, improved reaction control, and scalability. For the synthesis of fluorinated compounds, which can involve hazardous reagents and exothermic reactions, flow chemistry provides a much safer and more efficient alternative to traditional batch processes.
Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of synthetic routes to this compound and its derivatives. These platforms allow for high-throughput screening of reaction conditions, leading to rapid identification of optimal parameters for yield and purity. The potential for on-demand synthesis of this compound could be highly valuable for applications in drug discovery and development, where rapid access to a variety of analogues is crucial.
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Advantage in Flow Chemistry |
| Safety | Minimized reaction volumes and better heat dissipation reduce risks associated with exothermic reactions and hazardous reagents. |
| Control | Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity and yields. |
| Scalability | Seamless scaling from laboratory to industrial production by running the system for longer durations or using parallel reactors. |
| Efficiency | Reduced reaction times and potential for in-line purification can significantly shorten the overall synthesis time. |
Exploitation in New Catalytic Cycles and Reaction Media (e.g., Ionic Liquids, Deep Eutectic Solvents)
The development of novel catalytic cycles and the use of unconventional reaction media are key areas for future exploration in the synthesis and application of this compound. The unique electronic properties conferred by the fluorine atoms can be exploited in the design of new catalysts and catalytic reactions.
Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining attention as "green" alternatives to traditional volatile organic solvents. Their low vapor pressure, high thermal stability, and tunable properties make them attractive media for chemical reactions. For the synthesis of fluorinated compounds, ILs and DESs can offer enhanced solubility of reagents and catalysts, potentially leading to improved reaction rates and selectivities. Research into the use of these solvents for the synthesis of this compound could lead to more sustainable and efficient processes.
Development of Sustainable and Atom-Economical Synthetic Routes
A major focus in modern chemistry is the development of sustainable and atom-economical synthetic methods. Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric for "green" chemistry. Future research on this compound will likely prioritize the development of synthetic routes that maximize atom economy and minimize waste.
This could involve the use of catalytic methods that avoid the use of stoichiometric reagents, as well as the development of one-pot or tandem reactions that reduce the number of synthetic steps and purification procedures. The use of renewable starting materials and energy-efficient reaction conditions will also be crucial in developing truly sustainable synthetic routes to this compound.
Theoretical Predictions for Novel Reactivity and Unexplored Synthetic Applications
Computational chemistry and theoretical modeling are powerful tools for predicting the reactivity and properties of molecules. In the context of this compound, theoretical studies can provide valuable insights into its electronic structure, conformational preferences, and potential reaction pathways.
Density functional theory (DFT) calculations, for example, can be used to predict reaction mechanisms and transition state energies, guiding the design of new synthetic methods and the exploration of novel reactivity. These computational approaches can also be used to predict the properties of derivatives of this compound, aiding in the design of new molecules with desired biological or material properties. Such theoretical predictions can significantly accelerate the discovery of new applications for this versatile building block.
Exploration of its Role in Material Science Precursors and Advanced Chemical Technologies
The unique properties of fluorinated compounds make them highly valuable in material science. The incorporation of fluorine atoms can enhance thermal stability, chemical resistance, and lipophilicity, while also modulating electronic properties. This compound, with its combination of a difluorinated carbon center, a phenyl ring, and a hydroxyl group, is a promising precursor for the synthesis of advanced materials.
Potential applications could include the development of fluorinated polymers with enhanced properties, liquid crystals with tailored mesophases, and functional materials for electronic and optical devices. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the incorporation of this fluorinated motif into a wide range of material architectures. Future research in this area will likely focus on synthesizing and characterizing new materials derived from this compound and evaluating their performance in various technological applications.
Conclusion
Summary of Key Research Findings and Methodological Advances in the Study of 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol
The study of this compound is representative of the broader interest in gem-difluorinated compounds. While specific research on this particular molecule is limited, its synthesis can be reasonably proposed based on established methods for preparing analogous compounds, primarily through the reduction of 2,2-difluoro-2-(3-fluorophenyl)acetic acid derivatives. Methodological advances in fluorination chemistry, including the use of novel fluorinating agents and catalytic systems, are crucial for the efficient synthesis of its precursors. The characterization of this compound would rely on a combination of spectroscopic techniques, with ¹⁹F NMR being particularly informative. The predicted chemical and physical properties are largely influenced by the presence of the three fluorine atoms and the hydroxyl group, which impart increased lipophilicity and potential for hydrogen bonding.
Outlook on the Continued Significance of this compound in Fundamental and Applied Chemical Research
The significance of this compound and related gem-difluoro-aryl-ethanols is poised to grow in both fundamental and applied chemical research. In medicinal chemistry, these compounds serve as valuable building blocks for the synthesis of new therapeutic agents with improved pharmacokinetic properties. The ability of the gem-difluoro group to act as a bioisostere and enhance metabolic stability will continue to be exploited in drug discovery. In agrochemistry, the demand for more effective and environmentally benign pesticides will drive the exploration of novel fluorinated compounds, with structures like this compound offering a platform for new active ingredients. In materials science, the unique properties of fluorinated molecules will ensure their continued use in the development of advanced polymers and functional materials. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully unlock its potential in these critical areas of chemical science.
Q & A
Basic Research Question
- ¹⁹F NMR : Identifies CF₂ and aromatic fluorine environments (δ ≈ -110 ppm for CF₂, δ ≈ -115 ppm for 3-F-C₆H₄) .
- ¹H NMR : Alcohol proton (δ 2.5–3.5 ppm, broad) and aromatic protons (δ 6.8–7.4 ppm, multiplet) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 190.0445 (calculated for C₈H₇F₃O⁺) .
- HPLC : Use C18 columns with acetonitrile/water (70:30) to assess purity (>95%) .
How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?
Advanced Research Question
The CF₂ group is electron-withdrawing, polarizing the C-O bond and enhancing leaving-group ability. Computational studies (e.g., NBO analysis) show:
- Electrophilicity : The α-carbon exhibits high electrophilicity (Fukui indices >0.3), favoring SN2 reactions with amines or thiols .
- Steric Effects : The 3-fluorophenyl group creates steric hindrance, reducing reactivity at the β-position. Kinetic studies using Eyring plots quantify activation barriers (~50 kJ/mol for SN2) .
What are the safety protocols for handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Waste Disposal : Neutralize alcohol residues with Ca(OH)₂ before incineration .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
How can this compound serve as a building block for bioactive molecules?
Advanced Research Question
- Enzyme Inhibition : The CF₂ group mimics carbonyl transition states, making it a candidate for protease inhibitors (e.g., HIV-1 protease IC₅₀ studies) .
- Prodrug Design : Esterification of the hydroxyl group enhances lipophilicity (logP increases from 1.2 to 2.8), improving blood-brain barrier penetration .
- Fluorine-Specific Interactions : Fluorine’s van der Waals radius (1.47 Å) enables tight binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
What contradictions exist in reported synthetic yields, and how can they be resolved?
Advanced Research Question
Discrepancies in yields (e.g., 70–89% for similar difluoroethanol derivatives) arise from:
- Byproduct Formation : Competing elimination (e.g., HF loss) during reduction steps. TLC monitoring at 254 nm identifies intermediates .
- Purification Methods : Flash chromatography vs. distillation alters recovery rates. Optimize solvent polarity (e.g., CH₂Cl₂/MeOH 9:1) to retain product .
How is the compound’s stability assessed under varying pH and temperature conditions?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
